molecular formula C10H17ClO B14378505 4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane CAS No. 88444-51-3

4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane

Cat. No.: B14378505
CAS No.: 88444-51-3
M. Wt: 188.69 g/mol
InChI Key: VVLMQWFMFQVWTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Eucalyptol can be synthesized through various methods. One common method involves the pyrolysis of p-cymene and hydrogen gas . Another method includes the extraction from natural sources such as eucalyptus oil, followed by purification processes like headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) .

Industrial Production Methods

Industrially, eucalyptol is produced by distilling eucalyptus oil, which contains a high concentration of the compound. The oil is subjected to fractional distillation to isolate eucalyptol .

Chemical Reactions Analysis

Types of Reactions

Eucalyptol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation:

    p-Cymene and hydrogen gas
    .

    Reduction: Various alcohols and hydrocarbons.

    Substitution: Halogenated derivatives of eucalyptol.

Scientific Research Applications

Eucalyptol has a wide range of applications in scientific research:

Mechanism of Action

Eucalyptol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Eucalyptol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Eucalyptol stands out due to its wide range of applications and its natural occurrence in eucalyptus oil, making it a valuable compound in various fields.

Properties

CAS No.

88444-51-3

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

4-chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane

InChI

InChI=1S/C10H17ClO/c1-8(2)10(11)6-4-9(3,12-8)5-7-10/h4-7H2,1-3H3

InChI Key

VVLMQWFMFQVWTP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC(O1)(CC2)C)Cl)C

Origin of Product

United States

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